molecular formula C12H12ClN5O2S B2650322 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 899753-75-4

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2650322
CAS No.: 899753-75-4
M. Wt: 325.77
InChI Key: CPSAIHSTPLVZDF-UHFFFAOYSA-N
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation:

    Acetamide formation: The final step involves the acylation of the triazine derivative with 3-chloro-2-methylphenyl acetic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Optimization of reaction conditions: Such as temperature, pressure, and pH, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Hydroxyl derivatives: From reduction reactions.

    Substituted triazines: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Pharmaceuticals: Triazine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Agriculture: Some triazine derivatives are used as herbicides.

    Dyes and Pigments: Utilized in the production of various dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It could affect metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
  • 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Uniqueness

  • Substituent Effects : The presence of the 3-chloro-2-methylphenyl group may confer unique chemical and biological properties compared to other triazine derivatives.
  • Reactivity : Differences in reactivity due to the specific substituents on the aromatic ring.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2S/c1-7-8(13)3-2-4-9(7)16-10(19)6-21-12-17-15-5-11(20)18(12)14/h2-5H,6,14H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSAIHSTPLVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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